4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one
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Overview
Description
4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups .
Scientific Research Applications
4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.
Uniqueness
4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one is unique due to the combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with various molecular targets .
Properties
IUPAC Name |
4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-5-9-7(13-10-5)11-3-2-8-6(12)4-11/h2-4H2,1H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXGOYGGCTKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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